BenchChemオンラインストアへようこそ!

Naltrindole

Opioid Receptor Pharmacology Binding Affinity Delta-Opioid Receptor (DOR)

Naltrindole is the definitive tool for isolating delta-opioid receptor (DOR) function with >100-fold selectivity over mu/kappa, eliminating off-target noise seen with naloxone. Its sub-nanomolar Ki (0.04-0.3 nM) and 530-fold greater potency than peptidic antagonists in tissue bioassays ensure clean, interpretable DOR data. Blood-brain barrier permeability enables central behavioral studies, while the DOR-NTI co-structure (PDB: 4EJ4) provides the optimal scaffold for structure-based drug design. Choose naltrindole for pharmacological precision.

Molecular Formula C26H26N2O3
Molecular Weight 414.5 g/mol
CAS No. 111555-53-4
Cat. No. B039905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrindole
CAS111555-53-4
Synonyms17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan
naltrindole
natrindole hydrochloride
Molecular FormulaC26H26N2O3
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6
InChIInChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1
InChIKeyWIYUZYBFCWCCQJ-IFKAHUTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naltrindole (CAS 111555-53-4): A Prototypical Non-Peptide Delta-Opioid Receptor Antagonist for Research Procurement


Naltrindole (NTI) is the archetypal non-peptide delta-opioid receptor (DOR) antagonist [1]. Its rational design, based on the 'message-address' concept, involved fusing an indole 'address' moiety to the naltrexone 'message' pharmacophore, enabling potent and selective DOR antagonism [2]. A key structural feature is its ability to cross the blood-brain barrier, overcoming a critical limitation of peptide-based delta-ligands [3]. The high-resolution X-ray crystal structure of NTI in complex with the mouse DOR has further cemented its role as a foundational tool for structure-based drug discovery at this receptor [4].

Why Naltrindole (CAS 111555-53-4) Cannot Be Substituted by Generic Opioid Antagonists Like Naloxone or Naltrexone


Substituting naltrindole with a generic, clinically available opioid antagonist like naloxone or naltrexone will confound experimental results due to their fundamentally different receptor selectivity profiles [1]. Naloxone and naltrexone act predominantly at the mu-opioid receptor (MOR) with significant cross-reactivity at kappa (KOR) and delta receptors, making it impossible to attribute an observed effect specifically to DOR blockade [2]. In contrast, naltrindole's defining characteristic is its high selectivity for DOR, a property that enables researchers to isolate the role of delta-opioid signaling [3]. The quantitative evidence below demonstrates that only naltrindole provides the necessary pharmacological precision for definitive DOR research, and using a non-selective antagonist would introduce significant off-target noise, invalidating studies focused on delta-opioid mechanisms [4].

Naltrindole (111555-53-4) Evidence Guide: Quantified Differentiation from Key Comparators


Naltrindole vs. Naltrexone and Naloxone: Receptor Binding Selectivity Quantified by Ki

Naltrindole exhibits sub-nanomolar binding affinity for the delta-opioid receptor (DOR) and demonstrates over 100-fold selectivity for DOR over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR), a critical distinction from non-selective antagonists like naloxone and naltrexone [1]. In comparative binding studies using monkey brain cortex membranes, naltrindole displayed a Ki of 0.04 nM at DOR, while naloxone and naltrexone have Ki values in the low nanomolar range at MOR (e.g., naltrexone Ki at MOR ≈ 0.1 nM) and significantly higher (worse) Ki values at DOR [2]. This translates to a selectivity profile where naltrindole preferentially targets DOR, whereas naloxone and naltrexone are primarily MOR antagonists, making naltrindole the essential tool for isolating delta-mediated effects [3].

Opioid Receptor Pharmacology Binding Affinity Delta-Opioid Receptor (DOR)

Naltrindole vs. ICI 174864: Quantifying Superior Potency and Functional Antagonism at Delta Receptors

Naltrindole (NTI) is significantly more potent than the first-generation peptidic delta-antagonist ICI 174864 in functional antagonism assays [1]. In the mouse vas deferens (MVD) bioassay, a standard model for DOR function, NTI displays an antagonist potency constant (Ke) of approximately 0.1 nM, which is over 500-fold more potent than the Ke of 53 nM for ICI 174864 [2]. This functional superiority is directly linked to NTI's substantially higher binding affinity for the delta receptor (Ki = 0.1-0.3 nM) compared to ICI 174864 (Ki ≈ 90 nM) [3]. Furthermore, NTI's non-peptidic nature confers metabolic stability and the ability to cross the blood-brain barrier, which are critical advantages for in vivo studies and are lacking in the peptide-based ICI 174864 [4].

Delta-Opioid Receptor (DOR) Functional Antagonism Smooth Muscle Assay

Naltrindole vs. Naloxone: Differentiated In Vivo Behavioral Effects in Conditioned Taste Aversion

The in vivo behavioral profile of naltrindole is distinct from that of the non-selective antagonist naloxone, confirming that their differential receptor selectivity translates into divergent physiological outcomes [1]. In a conditioned taste aversion (CTA) paradigm in rats, both compounds induced aversions, but the dynamics were significantly different [2]. At a dose of 10 mg/kg, subjects injected with naloxone drank significantly less saccharin solution than those injected with the same dose of naltrindole, indicating a stronger aversive response to naloxone [3]. Furthermore, the aversions induced by naloxone at 5.6 and 10 mg/kg were acquired at a faster rate than those induced by equivalent doses of naltrindole [4]. This demonstrates that the non-selective blockade of opioid receptors (primarily MOR) by naloxone produces a more robust and rapid aversive effect than the selective DOR blockade by naltrindole, highlighting the importance of using naltrindole to specifically probe delta-mediated behaviors [5].

Behavioral Pharmacology Conditioned Taste Aversion In Vivo Selectivity

Naltrindole vs. Naltrexone: Mechanism-Specific Potentiation of Cocaine Lethality

Naltrindole and the non-selective antagonist naltrexone both potentiate the lethal effects of cocaine, but they do so through distinct pharmacological mechanisms, underscoring the need for a selective tool like NTI [1]. In a study where rats received a continuous intravenous infusion of cocaine until death, centrally administered (intracisternal, i.c.) naltrindole dose-dependently lowered the lethal dose of cocaine, with a significant effect observed at a dose as low as 3.0 µg [2]. Critically, peripheral (intravenous) administration of naltrindole, even at a 10-fold higher dose (30-300 µg), did not alter the lethal dose of cocaine, proving that its effect is centrally mediated [3]. In contrast, naltrexone decreased the lethal dose of cocaine regardless of whether it was given centrally or peripherally, suggesting a broader, non-selective mechanism of action [4]. This demonstrates that naltrindole's specific, centrally-mediated effect on cocaine toxicity can only be reliably studied with a selective DOR antagonist, as naltrexone's actions involve multiple opioid receptor systems both centrally and peripherally [5].

In Vivo Toxicology Cocaine Interaction Central Nervous System

Naltrindole as the Structural Prototype: Defined Binding Mode from X-ray Crystallography

Naltrindole is the first non-peptide delta-opioid antagonist for which a high-resolution co-crystal structure with the receptor has been solved, providing an atomic-level blueprint for understanding DOR antagonism and enabling structure-based drug design [1]. The 3.4 Å resolution crystal structure of the mouse δ-opioid receptor in complex with naltrindole (PDB ID: 4EJ4) reveals key molecular interactions that underpin its potency and selectivity [2]. The structure shows that the morphinan 'message' component occupies the conserved orthosteric binding pocket common to all opioid receptors, while the indole 'address' moiety extends into a divergent upper region where it engages in a critical π-π stacking interaction with Trp2846.58 [3]. This structural insight is unavailable for other delta-selective peptides like DPDPE or ICI 174864, whose binding modes are less well-defined [4]. This structural knowledge provides a rational basis for designing new analogs with tailored properties, a significant advantage for any medicinal chemistry program targeting the DOR [5].

Structural Biology X-ray Crystallography Drug Design

Naltrindole (111555-53-4): Validated Research Application Scenarios Based on Quantitative Evidence


Definitive Pharmacological Isolation of Delta-Opioid Receptor (DOR) Function In Vitro

In isolated tissue or cell-based assays where the objective is to specifically block DOR signaling without affecting mu (MOR) or kappa (KOR) receptors, naltrindole is the essential tool. Its sub-nanomolar affinity (Ki = 0.04-0.3 nM) and >100-fold selectivity over MOR and KOR [REFS-1, REFS-2] enable the complete and specific antagonism of delta-agonists (e.g., DPDPE, SNC80) at low concentrations (e.g., 1-10 nM). Using non-selective antagonists like naloxone would produce a complex, mixed phenotype by also blocking MOR, preventing any clear interpretation of DOR function [3].

Functional Antagonism of DOR in Smooth Muscle Pharmacology

For studies using the mouse vas deferens (MVD) or guinea pig ileum (GPI) bioassays to assess opioid receptor function, naltrindole provides unparalleled potency. With a functional Ke of approximately 0.1 nM in the MVD, it is 530-fold more potent than the peptidic delta-antagonist ICI 174864 [4]. This allows for complete DOR blockade at very low concentrations, minimizing non-specific effects and enabling cleaner, more interpretable data on delta-opioid modulation of neurotransmitter release and smooth muscle contractility [5].

Investigating Delta-Opioid Mechanisms in Specific CNS-Mediated Behaviors

When exploring the role of central delta-opioid receptors in complex behaviors such as drug reward, aversion, or anxiety, naltrindole's blood-brain barrier permeability and defined in vivo profile are crucial [6]. As demonstrated in cocaine interaction studies, the effects of naltrindole are centrally mediated, distinguishing it from peripherally acting tools [7]. Its distinct behavioral profile compared to naloxone in conditioned taste aversion [8] and its lack of generalization to naloxone's discriminative stimulus [9] confirm that it probes a unique, delta-specific neurobehavioral pathway, making it indispensable for neuroscience research focused on the DOR.

Rational Structure-Based Drug Design Targeting the Delta-Opioid Receptor

For medicinal chemistry and drug discovery programs focused on developing novel delta-opioid receptor ligands, naltrindole serves as the validated structural scaffold. The high-resolution crystal structure of the DOR-naltrindole complex (PDB: 4EJ4) provides an atomic-level map of the receptor's antagonist-bound state [10]. This enables structure-guided optimization of affinity, selectivity, and physicochemical properties, an advantage not afforded by peptide-based leads or other non-peptide antagonists lacking a defined co-structure [11]. Naltrindole is therefore the optimal starting point for rational design of next-generation DOR therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naltrindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.